molecular formula C9H6BrNS B046880 2-(5-Bromo-2-thienyl)pyridine CAS No. 123784-07-6

2-(5-Bromo-2-thienyl)pyridine

Cat. No.: B046880
CAS No.: 123784-07-6
M. Wt: 240.12 g/mol
InChI Key: AKNKWLQVFAYRRO-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)pyridine is an organic compound with the molecular formula C9H6BrNS It is a heterocyclic compound that contains both a pyridine and a thiophene ring, with a bromine atom attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves the coupling of 5-bromo-2-thiopheneboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-thienyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(5-Bromo-2-thienyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-thienyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

    5-Bromo-2-(2-thienyl)pyridine: Similar structure but with the bromine atom in a different position.

    2-(5-Bromo-2-furyl)pyridine: Contains a furan ring instead of a thiophene ring.

    2-(5-Chloro-2-thienyl)pyridine: Contains a chlorine atom instead of a bromine atom

Uniqueness: 2-(5-Bromo-2-thienyl)pyridine is unique due to the specific positioning of the bromine atom and the combination of the thiophene and pyridine rings. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNKWLQVFAYRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353033
Record name 2-(5-bromo-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123784-07-6
Record name 2-(5-bromo-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123784-07-6
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Synthesis routes and methods I

Procedure details

Bromine, 16 g (0.1 mol), was added to a solution of 8.05 g (0.05 mol) of 2-(2-thienyl)pyridine in 250 ml of methylene chloride. After stirring for 10 minutes, the reaction mixture was washed with 10% aqueous sodium carbonate solution, dried and evaporated. Crystallization from ethanol gave 9.5 g of the title compound with m.p. 85°-87°.
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8.05 g
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250 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-thienylpyridine (1.924 kg) and N-bromosuccinimide (2.759 kg) in tert-butyl methyl ether (20.0 kg) was agitated for 15 minutes, treated with 30% HBr in acetic acid (125 g), heated to 35° C. for about 6 hours, and filtered. The wetcake was washed with tert-butyl methyl ether (12.6 kg) while maintaining the temperature of the filtrate at 30° C. to 35° C. The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg), concentrated to about 20 L, and diluted with isopropanol (11 kg), which caused the product to crystallize. This procedure was repeated twice more, when NMR analysis of the mother liquor indicated absence of tert-butyl methyl ether. The suspension was concentrated to about 12 L, cooled to 0° C., and filtered. The wetcake was washed with chilled (0° C.) isopropanol (7 kg) and dried in a vacuum oven with a nitrogen purge at 60° C. to provide 2.34 kg (82%) of the desired product. MS m/z 241 (M+H)+; 1H NMR δ 8.53 (m, 1H), 7.68 (m, 1H), 7.57 (m, 1H), 7.30 (m, 1H), 7.15 (m, 1H), 7.06 (m, 1H); Anal. calcd for C9H6BrNS: C, 45.01; H, 2.50; N, 5.83. Found: C, 45.14; H, 2.45; N, 5.72.
Quantity
1.924 kg
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2.759 kg
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20 kg
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125 g
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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